molecular formula C25H28ClN7O2S B1149925 BPR1K871

BPR1K871

Número de catálogo: B1149925
Peso molecular: 526.1 g/mol
Clave InChI: MMVLETOTGHDVPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

BPR1K871 is a quinazoline-based compound recognized for its potential as a multi-kinase inhibitor, particularly in the treatment of acute myeloid leukemia (AML) and various solid tumors. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationship (SAR), and preclinical findings, supported by data tables and relevant case studies.

This compound primarily functions as a dual inhibitor of:

  • FMS-like Tyrosine Kinase 3 (FLT3) : A key player in hematopoietic cell proliferation and survival, often mutated in AML.
  • Aurora Kinase A (AURKA) : Involved in cell cycle regulation, particularly during mitosis.

The compound exhibits potent anti-proliferative activity with an effective concentration (EC50) of approximately 5 nM against MOLM-13 and MV4-11 AML cell lines, indicating its strong therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies of this compound revealed that specific substitutions on the quinazoline ring significantly affect its kinase inhibition profile. The following table summarizes key findings from SAR explorations:

CompoundTarget KinasesIC50 Values (nM)Unique Features
This compoundFLT3, AURKA19 (FLT3), 22 (AURKA)Dual inhibition with nanomolar efficacy
Compound 5AURKA>100Selective for AURKA
Compound 13FLT3>100Selective for FLT3

The optimization of this compound's structure led to significant improvements in selectivity and potency compared to earlier compounds .

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy in both in vitro and in vivo studies:

  • In Vitro Studies : Functional assays indicated that this compound effectively modulates FLT3 and AURKA/B targets within cells. It inhibited a panel of 15 cancer cell lines, including solid tumors like COLO205 (colorectal) and Mia-PaCa2 (pancreatic), with EC50 values generally below 100 nM .
  • In Vivo Studies : Efficacy was confirmed in xenograft models using MOLM-13, MV4-11, COLO205, and Mia-PaCa2. Doses ranging from 3 to 20 mg/kg were administered without significant toxicity, establishing this compound as a promising candidate for further clinical development .

Case Studies

One notable case study involved a 47-year-old woman diagnosed with new-onset AML characterized by a FLT3-ITD mutation. This mutation is known to confer poor prognosis. The patient was treated with standard induction chemotherapy, but the introduction of targeted therapies like this compound may offer enhanced outcomes due to its dual inhibition mechanism .

Propiedades

Fórmula molecular

C25H28ClN7O2S

Peso molecular

526.1 g/mol

Nombre IUPAC

1-(3-chlorophenyl)-3-[5-[2-[[7-[3-(dimethylamino)propoxy]quinazolin-4-yl]amino]ethyl]-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34)

Clave InChI

MMVLETOTGHDVPQ-UHFFFAOYSA-N

SMILES canónico

CN(C)CCCOC1=CC2=C(C=C1)C(=NC=N2)NCCC3=CN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl

Apariencia

Solid powder

Sinónimos

BPR1K871;  BPR1K-871;  BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.